2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid
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Overview
Description
2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-f]isoindole core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of carboxy and methyl groups: Functionalization of the aromatic rings with carboxy and methyl groups can be done using electrophilic aromatic substitution reactions.
Final assembly: The final compound is obtained by coupling the functionalized aromatic rings with the pyrrolo[3,4-f]isoindole core under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.
Scientific Research Applications
2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[2-(2-Carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure and may have comparable biological activities.
Isoindole derivatives: These compounds also have a similar core structure and can be used in similar applications.
Benzoic acid derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-carboxy-4-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O8/c1-11-3-5-19(17(7-11)25(33)34)27-21(29)13-9-15-16(10-14(13)22(27)30)24(32)28(23(15)31)20-6-4-12(2)8-18(20)26(35)36/h3-10H,1-2H3,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJSYSJMEQNPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=C(C=C5)C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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